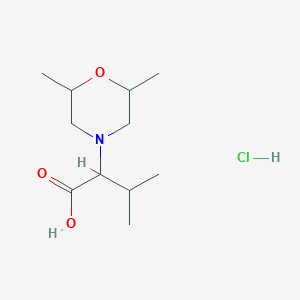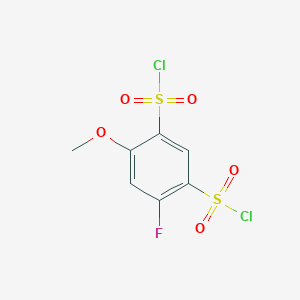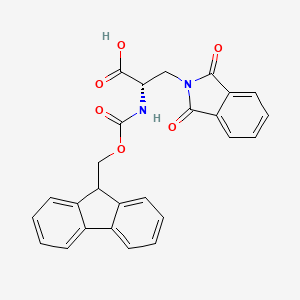
3-Fluoro-4-(2-fluorophenyl)benzaldehyde
Descripción general
Descripción
3-Fluoro-4-(2-fluorophenyl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. This compound is characterized by the presence of two fluorine atoms attached to a biphenyl structure with an aldehyde functional group. The molecular formula of this compound is C13H8F2O, and it has a molecular weight of approximately 218.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to produce the desired fluorinated benzaldehyde . Another approach involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone, followed by heating at 60°C for 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-(2-fluorophenyl)benzoic acid.
Reduction: 3-Fluoro-4-(2-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-fluorophenyl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2-fluorophenyl)benzaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with a single fluorine atom.
3-Fluorobenzaldehyde: Another isomer with the fluorine atom in a different position.
2-Fluorobenzaldehyde: An isomer with the fluorine atom ortho to the aldehyde group.
Uniqueness
3-Fluoro-4-(2-fluorophenyl)benzaldehyde is unique due to the presence of two fluorine atoms on a biphenyl structure, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms can enhance its interactions with biological targets and improve its stability compared to other fluorinated benzaldehydes .
Propiedades
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCVUKNTUVVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)


![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)



![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)






